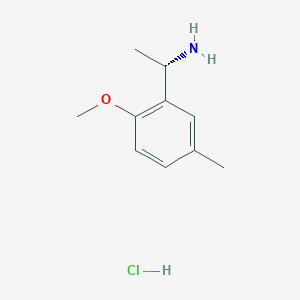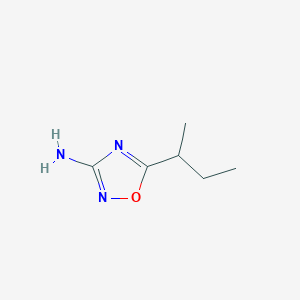
N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a complex organic compound that features a quinoline ring, a morpholine ring, and an oxalamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Attachment of the Morpholine Ring: The quinoline derivative is then reacted with 2-chloroethylmorpholine under basic conditions to form the intermediate compound.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and p-toluidine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The quinoline ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the quinoline ring can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Alkylated morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication. The morpholine ring can interact with enzymes, altering their activity. The oxalamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2-methylquinolin-4-yl)-N2-(2-piperidino-2-(p-tolyl)ethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(m-tolyl)ethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(o-tolyl)ethyl)oxalamide
Uniqueness
N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is unique due to the specific substitution pattern on the quinoline and morpholine rings. This unique structure can lead to different biological activities and chemical reactivities compared to similar compounds. Its specific interactions with molecular targets make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17-7-9-19(10-8-17)23(29-11-13-32-14-12-29)16-26-24(30)25(31)28-22-15-18(2)27-21-6-4-3-5-20(21)22/h3-10,15,23H,11-14,16H2,1-2H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQJMALEYHWRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2447634.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2447637.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide](/img/structure/B2447638.png)


![3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2447647.png)


![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2447651.png)
![N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide](/img/structure/B2447652.png)
![2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid](/img/structure/B2447653.png)
![ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2447656.png)

